molecular formula C13H13N3O3S B11366192 N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-nitrobenzamide

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-nitrobenzamide

Cat. No.: B11366192
M. Wt: 291.33 g/mol
InChI Key: WCJOWLHKMVSNCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-nitrobenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-nitrobenzamide typically involves the reaction of 2-nitrobenzoic acid with 2-(2-methyl-1,3-thiazol-4-yl)ethylamine. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The nitro group can undergo reduction, leading to the formation of reactive intermediates that can interact with cellular components .

Properties

Molecular Formula

C13H13N3O3S

Molecular Weight

291.33 g/mol

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-nitrobenzamide

InChI

InChI=1S/C13H13N3O3S/c1-9-15-10(8-20-9)6-7-14-13(17)11-4-2-3-5-12(11)16(18)19/h2-5,8H,6-7H2,1H3,(H,14,17)

InChI Key

WCJOWLHKMVSNCE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CCNC(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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